3-(3-ethyl-1H-pyrazol-4-yl)propanamide
Description
3-(3-ethyl-1H-pyrazol-4-yl)propanamide is a pyrazole derivative featuring a propanamide side chain at the 4-position of the pyrazole ring and an ethyl substituent at the 3-position. The compound’s molecular formula is C₉H₁₅N₃O, with a molecular weight of 181.24 g/mol. The propanamide group enhances hydrogen-bonding capacity, which may influence solubility and target binding.
Properties
IUPAC Name |
3-(5-ethyl-1H-pyrazol-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-2-7-6(5-10-11-7)3-4-8(9)12/h5H,2-4H2,1H3,(H2,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRULYNSDDOFIQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-ethyl-1H-pyrazol-4-yl)propanamide typically involves the reaction of 3-ethyl-1H-pyrazole with propanoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired product through nucleophilic substitution. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of 3-(3-ethyl-1H-pyrazol-4-yl)propanamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(3-ethyl-1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
3-(3-ethyl-1H-pyrazol-4-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-(3-ethyl-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences between 3-(3-ethyl-1H-pyrazol-4-yl)propanamide and related pyrazole derivatives:
Key Observations :
- Functional Groups : The propanamide group in the target compound and golidocitinib enables hydrogen bonding, critical for biological interactions. In contrast, compounds like 11a () and the pyridine-amine derivative () lack amide functionality, altering solubility and reactivity .
- Complexity : Golidocitinib’s indole and pyrimidine moieties suggest a role in kinase inhibition, while the simpler structure of the target compound may prioritize metabolic stability or synthetic accessibility.
Key Observations :
- The target compound’s synthesis may resemble methods in , where pyrazole derivatives are formed via condensation with nitriles or esters .
- Golidocitinib likely requires advanced multi-step synthesis to assemble its complex heterocyclic system, contrasting with the target’s simpler route .
- Copper-catalyzed coupling in highlights divergent strategies for introducing amine groups vs. amides .
Biological Activity
3-(3-ethyl-1H-pyrazol-4-yl)propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its unique structural features, particularly the pyrazole moiety, suggest various pharmacological applications, including antibacterial and antifungal properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Structural Characteristics
The compound features a propanamide backbone with a 3-ethyl-1H-pyrazole substituent. This structure is significant as it influences the compound's interaction with biological targets, which is crucial for its pharmacological effects.
Biological Activity Overview
Research has indicated that 3-(3-ethyl-1H-pyrazol-4-yl)propanamide exhibits diverse biological activities:
-
Antimicrobial Activity :
- The compound has shown promising results against various bacterial strains. It operates through mechanisms that may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
-
Antifungal Properties :
- Preliminary studies suggest that this compound may also possess antifungal activity, although detailed investigations are still required.
- Potential as an Anti-Tuberculosis Agent :
Antimicrobial Efficacy
A study examined the antimicrobial efficacy of various pyrazole derivatives, including 3-(3-ethyl-1H-pyrazol-4-yl)propanamide. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 3-(3-ethyl-1H-pyrazol-4-yl)propanamide | S. aureus | 8 |
| 3-(3-ethyl-1H-pyrazol-4-yl)propanamide | E. coli | 16 |
This data indicates that the compound exhibits moderate antibacterial activity, warranting further exploration into its mechanisms of action and potential modifications to enhance efficacy.
Anti-Tuberculosis Activity
In a related investigation, SAR studies on pyrazole derivatives indicated that certain modifications could significantly enhance anti-tuberculosis activity. For instance, compounds with specific substituents at the C4 position of the pyrazole ring showed improved MIC values against M. tuberculosis:
| Compound | C4 Substituent | MIC (µM) |
|---|---|---|
| 1 | Methylsulfonyl | <0.5 |
| 2 | Ethyl | 5 |
| 3 | Propanamide | >50 |
These findings suggest that while 3-(3-ethyl-1H-pyrazol-4-yl)propanamide shows potential, further structural modifications could lead to more potent derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
